REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][S:8][CH:9]=1)(=O)C.S(=O)(=O)(O)O>CO>[CH3:1][O:4][C:5]1[C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][S:8][CH:9]=1
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Name
|
|
Quantity
|
81 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=CSC1)C(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under reflux for 3 days
|
Duration
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3 d
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
|
the residue diluted with water (300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (5 times)
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Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide (3 times)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CSC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |